(R)-2-Amino-2-ethylhexanoic acid
Overview
Description
®-2-Amino-2-ethylhexanoic acid is a chiral amino acid derivative with a unique structure that includes an ethyl group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-amino-2-ethylhexanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 2-ethyl-2-hexenoic acid using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.
Industrial Production Methods: Industrial production of ®-2-amino-2-ethylhexanoic acid often involves large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process may include steps such as purification through crystallization or chromatography to ensure the desired enantiomeric purity.
Types of Reactions:
Oxidation: ®-2-amino-2-ethylhexanoic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using agents such as lithium aluminum hydride, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
Chemistry: ®-2-amino-2-ethylhexanoic acid is used as a building block in the synthesis of various chiral compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its role in enzyme-substrate interactions and as a potential inhibitor of specific enzymes.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders due to its structural similarity to neurotransmitters.
Industry: In the industrial sector, ®-2-amino-2-ethylhexanoic acid is used in the synthesis of specialty chemicals and as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism of action of ®-2-amino-2-ethylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways. Its chiral nature allows it to fit into enzyme active sites with high specificity, influencing the catalytic activity.
Comparison with Similar Compounds
(S)-2-Amino-2-ethylhexanoic acid: The enantiomer of ®-2-amino-2-ethylhexanoic acid, which may have different biological activities and properties.
2-Amino-2-methylhexanoic acid: A structurally similar compound with a methyl group instead of an ethyl group, used in similar applications but with different reactivity and properties.
Uniqueness: ®-2-amino-2-ethylhexanoic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to interact with chiral environments in biological systems makes it valuable in medicinal chemistry and drug development.
Properties
IUPAC Name |
(2R)-2-amino-2-ethylhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-3-5-6-8(9,4-2)7(10)11/h3-6,9H2,1-2H3,(H,10,11)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDXVGQYPUXXER-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@](CC)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30921496 | |
Record name | 2-Ethylnorleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30921496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114781-14-5 | |
Record name | 2-Ethylnorleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30921496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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